molecular formula C9H14ClNO2 B1649530 4-(2-Methoxyethoxy)aniline hydrochloride CAS No. 10141-52-3

4-(2-Methoxyethoxy)aniline hydrochloride

Cat. No. B1649530
CAS RN: 10141-52-3
M. Wt: 203.66
InChI Key: WXCHSDFKNNQZOO-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for 4-(2-Methoxyethoxy)aniline is 1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the compound consists of a benzene ring with an amine (NH2) group and a 2-methoxyethoxy group attached to it.


Physical And Chemical Properties Analysis

4-(2-Methoxyethoxy)aniline hydrochloride has a density of 1.1±0.1 g/cm3 . It is typically stored at normal temperatures in a dark place . The compound is a colorless to yellow to red-brown solid or semi-solid or liquid or lump .

Mechanism of Action

The mechanism of action for 4-(2-Methoxyethoxy)aniline hydrochloride is not specified in the available resources. Anilines, in general, are precursors to many industrial chemicals and are used in the manufacture of precursors to polyurethane .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-methoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCHSDFKNNQZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)aniline hydrochloride

CAS RN

10141-52-3
Record name Benzenamine, 4-(2-methoxyethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10141-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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